8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)-
CAS No.: 648896-68-8
Cat. No.: VC17291141
Molecular Formula: C15H11Cl2N3O
Molecular Weight: 320.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 648896-68-8 |
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Molecular Formula | C15H11Cl2N3O |
Molecular Weight | 320.2 g/mol |
IUPAC Name | 5,7-dichloro-2-[methyl(pyridin-2-yl)amino]quinolin-8-ol |
Standard InChI | InChI=1S/C15H11Cl2N3O/c1-20(12-4-2-3-7-18-12)13-6-5-9-10(16)8-11(17)15(21)14(9)19-13/h2-8,21H,1H3 |
Standard InChI Key | GHOMEWRLYFDPLV-UHFFFAOYSA-N |
Canonical SMILES | CN(C1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl)C3=CC=CC=N3 |
Introduction
Chemical Identity and Structural Features
Core Quinoline Framework
The quinoline nucleus consists of a benzene ring fused to a pyridine ring, conferring aromaticity and heterocyclic reactivity. Substitutions at the 5- and 7-positions with chlorine atoms enhance electron-withdrawing effects, stabilizing the molecule and influencing its intermolecular interactions . The 8-hydroxy (-OH) group at position 8 provides a site for hydrogen bonding and metal chelation, a hallmark of bioactive quinolinols .
Unique Substituents
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2-(Methyl-2-pyridinylamino) Group: This substituent introduces a secondary amine linked to a methylated pyridine ring. The pyridine moiety contributes additional π-π stacking potential and basicity, while the methyl group may modulate steric effects and lipophilicity.
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5,7-Dichloro Substitution: Chlorine atoms at these positions are known to enhance antimicrobial and antiparasitic activities in quinoline derivatives by disrupting microbial membrane integrity .
Table 1: Comparative Structural Features of Related Quinolinol Derivatives
Synthetic Pathways and Feasibility
Chlorination Strategies
The synthesis of 5,7-dichloro-substituted quinolines typically involves directed chlorination of 8-hydroxyquinoline precursors. Patent US3560508A details a method using chloroform as a solvent and iodine as a catalyst, achieving yields >90% for 5,7-dichloro-8-hydroxyquinoline. Adapting this protocol, the target compound could theoretically be synthesized via:
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Initial Chlorination: Introduce chlorine at positions 5 and 7 using Cl₂ in chloroform with iodine catalysis .
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Amination at Position 2: Couple methyl-2-pyridinylamine to the quinoline core via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling.
Challenges in Functionalization
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Steric Hindrance: The methyl group on the pyridine ring may impede amination reactions at position 2, necessitating optimized reaction conditions (e.g., elevated temperatures or microwave-assisted synthesis).
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Solubility Constraints: Polar aprotic solvents like dimethylformamide (DMF) may be required to dissolve intermediates during amination steps.
Physicochemical Properties (Hypothesized)
Solubility and Partitioning
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Aqueous Solubility: The 8-hydroxy group enhances water solubility, while chlorine and pyridinylamino groups increase lipophilicity. Predicted logP ≈ 2.5–3.0 (moderate membrane permeability).
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pH-Dependent Ionization: The hydroxy group (pKa ~9.5) and pyridinylamino group (pKa ~4.5) confer zwitterionic character at physiological pH, impacting bioavailability.
Spectroscopic Characteristics
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UV-Vis Absorption: Expected λₘₐₓ ≈ 320–350 nm due to conjugated π-system and auxochromic substituents.
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¹H NMR Profile: Distinct resonances for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 2.5–3.0 ppm), and amine protons (δ 5.0–6.0 ppm, broad).
Biological Activity and Mechanisms
Anticancer Applications
Quinolinols chelate transition metals (e.g., Fe³⁺, Cu²⁺), inducing oxidative stress in cancer cells. The methyl-pyridine moiety could improve cellular uptake via organic cation transporters.
Table 2: Hypothesized Bioactivity Profile
Structure-Activity Relationship (SAR) Considerations
Impact of Chlorination
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Electron-Withdrawing Effects: Chlorine atoms increase electrophilicity, enhancing interactions with nucleophilic microbial targets.
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Steric Effects: Bulky substituents at positions 5 and 7 may limit access to certain enzyme active sites.
Role of the Pyridinylamino Group
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Hydrogen Bonding: The amino group can act as a hydrogen bond donor, improving target affinity.
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Conformational Rigidity: The pyridine ring restricts rotation, potentially favoring bioactive conformations.
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